molecular formula C7H4N2O3 B1289057 Benzo[c][1,2,5]oxadiazole-4-carboxylic acid CAS No. 32863-21-1

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid

Cat. No.: B1289057
CAS No.: 32863-21-1
M. Wt: 164.12 g/mol
InChI Key: NGPYWZBQSYAKKK-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H4N2O3. It is part of the oxadiazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused benzene ring and an oxadiazole ring, making it a unique structure with significant potential in scientific research .

Scientific Research Applications

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid has numerous applications in scientific research:

Safety and Hazards

The safety information available indicates that benzo[c][1,2,5]oxadiazole-4-carboxylic acid has some hazards associated with it. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for benzo[c][1,2,5]oxadiazole-4-carboxylic acid and similar compounds are promising. They are recognized to possess potent pharmacological activities, including anticancer potential . The development of boron-based heterocycles as potential therapeutic agents is an area of active research .

Mechanism of Action

Target of Action

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid is a heterocyclic compound that has been synthesized and studied for its potential as an anti-infective agent Oxadiazoles, a class of compounds to which it belongs, have been known to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s worth noting that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the anti-infective properties of oxadiazoles , it can be inferred that they might interfere with the biochemical pathways essential for the survival and replication of infectious agents.

Result of Action

Given the anti-infective properties of oxadiazoles , it can be inferred that they might inhibit the growth and replication of infectious agents, thereby mitigating the infection.

Biochemical Analysis

Biochemical Properties

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit protein tyrosine phosphatase 1B (PTP1B) and SHP2, which are enzymes involved in cellular signaling pathways . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces, which facilitate the binding of this compound to the active sites of these enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphorylation of epidermal growth factor receptor (EGFR), thereby altering downstream signaling pathways that regulate cell proliferation and survival . Additionally, this compound can impact gene expression by acting as a transcriptional regulator, influencing the expression of genes involved in metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as PTP1B and SHP2, inhibiting their activity and thereby modulating cellular signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. Additionally, this compound can act as a nitrogen (II) oxide donor, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and necrosis. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, the compound can inhibit the activity of glutathione transferase P1-1 (GSTP1-1), affecting the detoxification processes within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects . The compound’s transport and distribution are crucial for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

The synthesis of Benzo[c][1,2,5]oxadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents, such as alkyl halides or acyl chlorides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid can be compared with other oxadiazole derivatives, such as:

    Benzo[c][1,2,5]thiadiazole-4-carboxylic acid: Similar in structure but contains a sulfur atom instead of an oxygen atom, which can lead to different chemical properties and biological activities.

    1,2,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, resulting in varied reactivity and applications.

The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid group, which allows for versatile chemical modifications and a wide range of applications .

Properties

IUPAC Name

2,1,3-benzoxadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPYWZBQSYAKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32863-21-1
Record name 2,1,3-benzoxadiazole-4-carboxylic acid
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